![molecular formula C11H15N5Na2O10P2 B12282643 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphorylated group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring and subsequent fusion with a pyrimidine ring.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety. This is achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key steps include:
Bulk Synthesis of Purine Base: Large-scale synthesis of the purine base using high-efficiency reactors.
Automated Glycosylation: Automated systems for the attachment of the sugar moiety to ensure consistency and high yield.
Phosphorylation and Purification: Efficient phosphorylation methods followed by purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the purine base or the sugar moiety.
Reduction: Reduction reactions can modify the functional groups, particularly the phosphorylated group.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, modified purine bases, and substituted sugar moieties.
Scientific Research Applications
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleotides and nucleosides.
Biology: Studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
DNA and RNA Synthesis: It can be incorporated into nucleic acids, affecting their synthesis and function.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Signal Transduction: Participates in cellular signaling pathways, influencing cell growth and differentiation.
Comparison with Similar Compounds
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is unique due to its specific structure and functional groups. Similar compounds include:
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Monophosphate (GMP): Involved in cellular signaling.
Cytidine Monophosphate (CMP): A building block of RNA.
These compounds share structural similarities but differ in their specific functions and applications.
Properties
Molecular Formula |
C11H15N5Na2O10P2 |
|---|---|
Molecular Weight |
485.19 g/mol |
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2 |
InChI Key |
MZSIYHSOBHJEJS-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




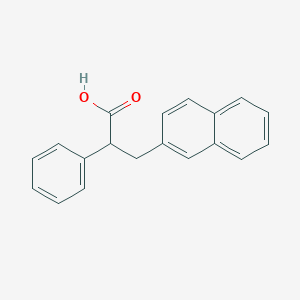
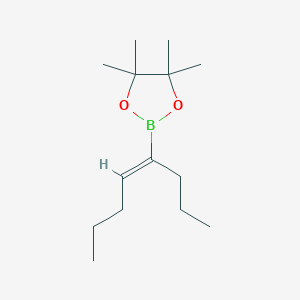
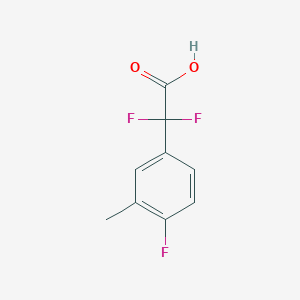

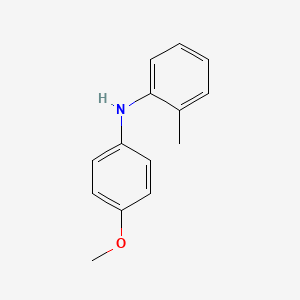

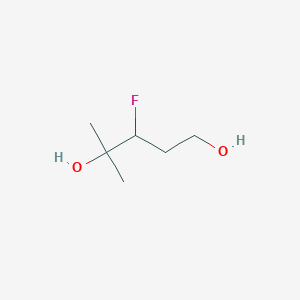

![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)

